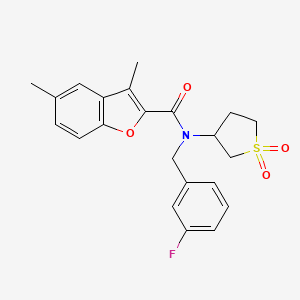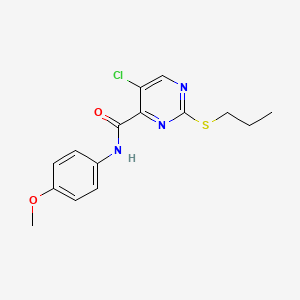![molecular formula C24H27N5O3 B11417485 N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11417485.png)
N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that belongs to the class of triazoloquinazolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multi-step organic reactions. The starting materials might include quinazoline derivatives and triazole precursors. Common synthetic routes could involve:
Formation of the triazoloquinazoline core: This step might involve cyclization reactions under acidic or basic conditions.
Introduction of the phenylethyl group: This could be achieved through alkylation reactions using phenylethyl halides.
Attachment of the methoxypropyl group: This step might involve nucleophilic substitution reactions.
Final amide formation: This could be achieved through amidation reactions using appropriate amine and acid derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the methoxy group to a hydroxyl group.
Reduction: This could involve the reduction of the carbonyl group to an alcohol.
Substitution: This might involve the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxyl derivatives, while reduction might yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It might exhibit biological activities such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide would depend on its specific biological targets. Potential mechanisms might include:
Enzyme Inhibition: The compound might bind to and inhibit the activity of specific enzymes.
Receptor Binding: It might interact with cellular receptors to modulate signaling pathways.
DNA Intercalation: It could intercalate into DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide might include other triazoloquinazolines with different substituents. Examples might include:
- N-(3-methoxypropyl)-3-[5-oxo-4-(2-methyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- N-(3-methoxypropyl)-3-[5-oxo-4-(2-ethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which might confer unique biological activities or chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C24H27N5O3 |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C24H27N5O3/c1-32-17-7-15-25-22(30)13-12-21-26-27-24-28(16-14-18-8-3-2-4-9-18)23(31)19-10-5-6-11-20(19)29(21)24/h2-6,8-11H,7,12-17H2,1H3,(H,25,30) |
InChI-Schlüssel |
BUCOGFLXSNPTEV-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11417406.png)
![3-hydroxy-3-(4-methylphenyl)-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417412.png)

![N-(2-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B11417434.png)

![3-(4-propoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11417464.png)
![Dimethyl [5-(piperidin-1-yl)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11417473.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11417493.png)
![Dimethyl [2-(4-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate](/img/structure/B11417494.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B11417512.png)
![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B11417515.png)
![Ethyl 5-acetyl-2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11417530.png)
